molecular formula C8H5ClF4O2 B14141354 3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol CAS No. 86256-44-2

3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol

Cat. No.: B14141354
CAS No.: 86256-44-2
M. Wt: 244.57 g/mol
InChI Key: SLUYNSJNMPHESW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol typically involves the following steps :

    Reaction of 3-Chloro-4-methoxy phenol and trifluoromethanyl benzyl alcohol under alkaline conditions: This step involves the reaction of 3-Chloro-4-methoxy phenol with trifluoromethanyl benzyl alcohol in the presence of a base.

    Acid-base neutralization: The reaction mixture is then subjected to acid-base neutralization to obtain the target product, this compound.

Chemical Reactions Analysis

3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group in the compound confers increased stability and lipophilicity, which enhances its ability to interact with biological targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties that are valuable in various applications.

Properties

CAS No.

86256-44-2

Molecular Formula

C8H5ClF4O2

Molecular Weight

244.57 g/mol

IUPAC Name

[3-chloro-4-fluoro-5-(trifluoromethoxy)phenyl]methanol

InChI

InChI=1S/C8H5ClF4O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2

InChI Key

SLUYNSJNMPHESW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)F)Cl)CO

Origin of Product

United States

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